(2-Methoxy-6-methylpyridin-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-6-methylpyridin-4-YL)boronic acid is an organoboron compound with the molecular formula C7H10BNO3. It is a derivative of pyridine, featuring a boronic acid group attached to the 4-position of the pyridine ring, with methoxy and methyl substituents at the 2- and 6-positions, respectively. This compound is of interest due to its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-methylpyridin-4-YL)boronic acid typically involves the lithiation of 2-methoxy-6-methylpyridine followed by boration. A common method includes the use of lithium diisopropylamide (LDA) to deprotonate the pyridine, forming a lithiated intermediate. This intermediate is then treated with a boron source, such as triisopropyl borate, to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-6-methylpyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Oxidation: The major products are alcohols or ketones, depending on the specific oxidation conditions.
Substitution: The major products are substituted pyridines with various functional groups.
Scientific Research Applications
(2-Methoxy-6-methylpyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methoxy-6-methylpyridin-4-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The methoxy and methyl groups on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
2-Methoxypyridine-4-boronic Acid: Similar structure but lacks the methyl group at the 6-position.
6-Methylpyridine-4-boronic Acid: Similar structure but lacks the methoxy group at the 2-position.
Uniqueness
(2-Methoxy-6-methylpyridin-4-YL)boronic acid is unique due to the presence of both methoxy and methyl groups on the pyridine ring. These substituents can influence the electronic properties and reactivity of the compound, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
(2-methoxy-6-methylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)4-7(9-5)12-2/h3-4,10-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWIJZVFBWGBJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)OC)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.